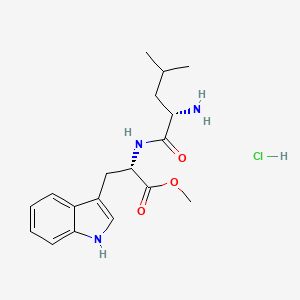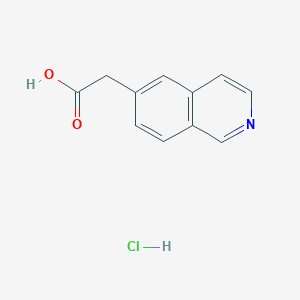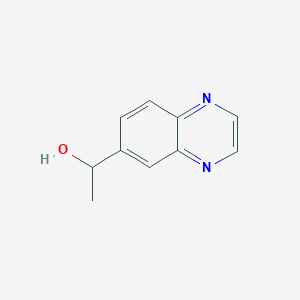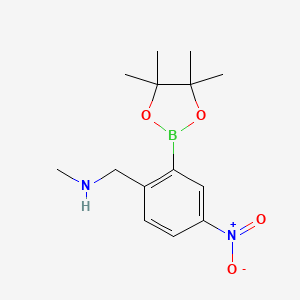![molecular formula C8H16ClNO B6343015 {3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride CAS No. 1427416-73-6](/img/structure/B6343015.png)
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride” is a chemical compound with the CAS Number: 1427416-73-6 . It has a molecular weight of 177.67 . The IUPAC name for this compound is 3-azabicyclo[3.2.1]oct-8-ylmethanol hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO.ClH/c10-5-8-6-1-2-7(8)4-9-3-6;/h6-10H,1-5H2;1H . This indicates the presence of a chloride ion along with the organic molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride has a wide range of applications in scientific research. It can be used in the synthesis of a variety of organic compounds, such as heterocycles and polymers. It can also be used in the study of enzyme activities, as well as in the study of drug metabolism. This compound has been used in the synthesis of a variety of drugs, including antifungal agents and antiviral agents. It can also be used in the synthesis of a variety of other compounds, such as dyes, surfactants, and catalysts. This compound has also been used in the study of cell signaling pathways and in the study of protein-protein interactions.
Mecanismo De Acción
Target of Action
The primary targets of {3-Azabicyclo[32It’s worth noting that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Compounds with similar structures, such as tropane alkaloids, have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to interact with various biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit a range of biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of {3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride is that it is a versatile compound that can be used in a variety of reactions. It is relatively easy to synthesize and is relatively stable. However, this compound is not as stable as some other compounds, and it can be difficult to handle in laboratory experiments. Additionally, this compound is a relatively expensive compound, making it difficult to use in large-scale experiments.
Direcciones Futuras
There are a number of potential future directions for research involving {3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride. One potential direction is the development of new synthetic methods for the synthesis of this compound. Another potential direction is the study of the biochemical and physiological effects of this compound. Additionally, further research could be conducted on the mechanism of action of this compound, as well as its potential applications in drug and enzyme research. Finally, further research could be conducted on the potential advantages and limitations of this compound for laboratory experiments.
Métodos De Síntesis
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride can be synthesized by several methods. One of the most common methods involves the reaction of a tertiary amine with a carboxylic acid in the presence of an acid catalyst. This reaction results in the formation of an amide, which is then hydrolyzed to yield this compound. Another method involves the reaction of a secondary amine with a carboxylic acid in the presence of an acid catalyst, which yields an amide that can then be hydrolyzed to yield this compound. A third method involves the reaction of an alkyl halide with an amine to yield an alkylamine, which can then be hydrolyzed to yield this compound.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with the skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-8-6-1-2-7(8)4-9-3-6;/h6-10H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDHYTDPQXRXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(3-Thienyl)phenyl]amine hydrochloride](/img/structure/B6342982.png)



![Imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6343020.png)

